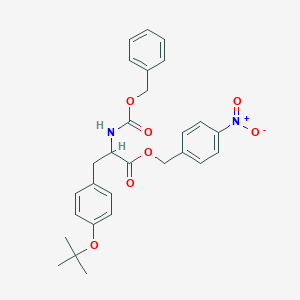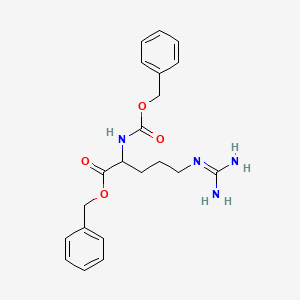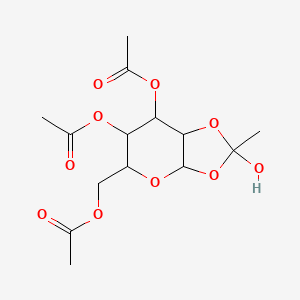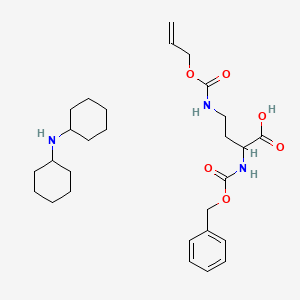
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester is a synthetic compound used primarily in biochemical and proteomics research. It is a derivative of L-tyrosine, an amino acid, and is characterized by the presence of a tert-butyl group and a 4-nitrobenzyl ester group. The molecular formula of this compound is C30H32N2O7, and it has a molecular weight of 532.57.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester typically involves the protection of the amino and hydroxyl groups of L-tyrosine. The tert-butyl group is introduced to protect the hydroxyl group, while the 4-nitrobenzyl ester is used to protect the carboxyl group. The synthesis can be carried out under mild conditions using standard peptide coupling reagents and protecting group strategies.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 99%.
Analyse Des Réactions Chimiques
Types of Reactions
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The tert-butyl group can be removed to expose the hydroxyl group for further functionalization.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Reduction: Hydrolysis can be achieved using acidic or basic conditions.
Substitution: Removal of the tert-butyl group can be carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the carboxylic acid.
Substitution: Formation of L-tyrosine derivatives with exposed hydroxyl groups.
Applications De Recherche Scientifique
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Proteomics Research: Employed in the study of protein structure and function.
Drug Development: Investigated for its potential use in the development of therapeutic agents.
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester involves its role as a protected amino acid derivative. The protecting groups (tert-butyl and 4-nitrobenzyl ester) prevent unwanted side reactions during peptide synthesis. Upon removal of these protecting groups, the compound can participate in peptide bond formation, contributing to the synthesis of complex peptides and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester: Similar in structure but with a methyl ester group instead of a 4-nitrobenzyl ester group.
L-Tyrosine tert-butyl ester: Lacks the 4-nitrobenzyl ester group and is used in different synthetic applications.
Uniqueness
Z-O-tert-butyl-L-tyrosine 4-nitrobenzyl ester is unique due to the presence of both tert-butyl and 4-nitrobenzyl ester protecting groups. This dual protection allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis and biochemical research.
Propriétés
Formule moléculaire |
C28H30N2O7 |
|---|---|
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C28H30N2O7/c1-28(2,3)37-24-15-11-20(12-16-24)17-25(29-27(32)36-19-21-7-5-4-6-8-21)26(31)35-18-22-9-13-23(14-10-22)30(33)34/h4-16,25H,17-19H2,1-3H3,(H,29,32) |
Clé InChI |
IPXKPWMYSGJBGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclohexyl-2-[(Z)-pyridin-2-ylimino]-thiazolidin-4-one](/img/structure/B15129006.png)


![4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid](/img/structure/B15129024.png)





![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate](/img/structure/B15129063.png)

![2-[(5,6-Dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15129075.png)
![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B15129093.png)
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B15129099.png)
